molecular formula C12H11NO3 B1404367 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester CAS No. 668970-81-8

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester

Cat. No. B1404367
CAS RN: 668970-81-8
M. Wt: 217.22 g/mol
InChI Key: NJJGSQUNSSLUFS-UHFFFAOYSA-N
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Description

“5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is a chemical compound that has been used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It has also been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .


Synthesis Analysis

The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of diethyl oxalate or dimethyl oxalate with t-BuONa in THF .


Molecular Structure Analysis

The molecular structure of “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is represented by the formula C6H7NO3 . The presence of two distinct 1 H–N broad singlets at 5.77 and 8.97 ppm in the 1 H NMR spectrum indicates the formation of a Z isomer with complete diastereoselectivity .


Chemical Reactions Analysis

The chemical reactions involving “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” include Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It has also been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .


Physical And Chemical Properties Analysis

The molecular weight of “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is 141.1247 .

Scientific Research Applications

Anti-Tuberculosis Agent

The compound Methyl 5-(o-Tolyl)isoxazole-3-carboxylate has been utilized in the synthesis of urea-/thiourea-based derivatives that exhibit potent anti-tuberculosis (TB) activity. These derivatives have shown sub µg/mL activity against Mycobacterium tuberculosis H37Rv, indicating a promising new chemotype for TB treatment .

Drug Discovery

Isoxazole scaffolds, such as those derived from Methyl 5-(o-Tolyl)isoxazole-3-carboxylate, are crucial moieties in drug discovery research. They have been incorporated into various drugs with diverse biological activities, including anticancer, HDAC inhibitors, antioxidants, antibacterial, and antimicrobial agents .

Synthesis of Pharmacophores

The compound serves as an intermediate in the synthesis of pharmacophores. For instance, it can be cyclized to yield other isoxazole derivatives which can then be further reacted to produce compounds like carbohydrazides, which have potential pharmacological applications .

Selectivity in Chemical Synthesis

Methyl 5-(o-Tolyl)isoxazole-3-carboxylate can be used in chemical synthesis where selectivity is a concern. The compound’s structure allows for selective transformations, which is a significant aspect of synthesizing isoxazoles with desired properties .

Optimization of Anti-TB Potency

The presence of a halogen moiety at the meta-/para- position and a methoxy group at the ortho- position on the isoxazole ring has been found optimal for enhancing anti-TB potency. This suggests that Methyl 5-(o-Tolyl)isoxazole-3-carboxylate could be modified to improve its efficacy as an anti-TB agent .

Heterocyclic Pharmacophore Development

As a heterocyclic compound, Methyl 5-(o-Tolyl)isoxazole-3-carboxylate contributes to the development of new pharmacophores that can be used in the design of drugs targeting various diseases due to its versatile chemical structure .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” could involve its use in the development of new chemotherapeutics active against drug-resistant Mycobacterium tuberculosis . The compound has shown potential as an anti-TB agent, with some derivatives displaying potent in vitro activity not only against drug-susceptible Mtb H37Rv but also against drug-resistant Mtb .

properties

IUPAC Name

methyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJGSQUNSSLUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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